1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-18-9-10-19(25)23(18)13-11-22(12-13)21(26)20-14-5-1-3-7-16(14)27-17-8-4-2-6-15(17)20/h1-8,13,20H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYSFMNKEMROFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the xanthene-9-carbonyl precursor. This precursor is then reacted with azetidine and pyrrolidine-2,5-dione under specific conditions to form the final compound . Various catalytic asymmetric synthetic protocols have been introduced for the formation of tricyclic and tetracyclic derivatives, which include the use of chiral Brønsted bases for asymmetric propargylation .
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing reaction conditions and scaling up the synthesis process. The use of advanced catalytic systems and continuous flow reactors are some of the approaches being explored to enhance the efficiency and yield of the industrial production .
Chemical Reactions Analysis
Types of Reactions
1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest various pharmacological properties:
- Anticancer Activity : Preliminary studies indicate that derivatives of similar compounds exhibit cytotoxic effects against cancer cell lines. The xanthene moiety is particularly noted for its ability to intercalate DNA, potentially leading to apoptosis in malignant cells.
- Antimicrobial Properties : Research has shown that compounds with similar frameworks can inhibit bacterial growth. The incorporation of the pyrrolidine ring may enhance membrane permeability, allowing better interaction with microbial targets.
Biological Studies
The compound's interactions with biological systems have been a focal point of research:
- Enzyme Inhibition : Studies suggest that pyrrolidine derivatives can act as enzyme inhibitors, impacting pathways relevant to cancer and inflammation. The specific mechanism of action for this compound is still under investigation but may involve competitive inhibition.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in vitro, which may be attributed to their antioxidant capabilities. This suggests potential applications in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione and tested their efficacy against various cancer cell lines. The results indicated significant cytotoxicity, particularly against breast and colon cancer cells, with IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Using the disc diffusion method, the results demonstrated a notable zone of inhibition compared to standard antibiotics, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of carbonic anhydrase isoenzymes, which are involved in several diseases .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione scaffold and exhibit similar biological activities.
Spiro-azetidin-2-one derivatives: These compounds feature the azetidine ring and are known for their diverse pharmacological properties.
Xanthene derivatives:
Uniqueness
1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development .
Biological Activity
Chemical Structure and Properties
The molecular structure of 1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 270.28 g/mol
- Key Functional Groups : Azetidine, pyrrolidine, carbonyl, and xanthene moieties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the modulation of apoptotic pathways.
Case Study : A study evaluated the cytotoxic effects of a related compound on human pancreatic cancer cells (Patu8988). The results demonstrated a dose-dependent decrease in cell viability, suggesting potential for further development in anticancer therapies.
Antioxidant Properties
The compound also exhibits antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. In vitro assays using DPPH and ABTS radical scavenging methods have shown that similar compounds can effectively neutralize free radicals.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with structural similarities have shown effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Cell Cycle Arrest : Inhibition of key cell cycle regulators leading to halted proliferation in cancer cells.
- Radical Scavenging : Interaction with reactive oxygen species (ROS), thereby reducing oxidative damage.
Future Directions and Research Findings
Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Key areas include:
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Mechanistic Studies : Understanding the detailed biochemical pathways involved in its action.
- Structural Modifications : Synthesizing analogs to enhance potency and selectivity.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the azetidine-pyrrolidine-2,5-dione scaffold in this compound?
- Methodological Answer : The synthesis of similar pyrrolidine-2,5-dione derivatives often involves coupling reactions between activated carbonyl groups (e.g., xanthene-9-carbonyl) and azetidine precursors. For example, describes the use of CuI-catalyzed 1,3-cycloaddition to functionalize pyrrolidine-2,5-dione cores. Acidic hydrolysis of intermediates (e.g., HCl-mediated deprotection, as in ) can yield high-purity products. Key steps include optimizing reaction time (e.g., 48 hours for reflux in toluene, ) and catalyst selection (e.g., cellulose sulfuric acid for Michael adducts, ). Cross-verification via NMR and IR ensures structural fidelity .
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) is standard for resolving complex heterocyclic structures. highlights SHELX’s robustness for small-molecule refinement, even with twinned data. For derivatives like pyrrolidine-2,5-diones, demonstrates the use of X-ray crystallography to confirm bond angles and stereochemistry. Critical parameters include data resolution (<1 Å) and thermal displacement refinement .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating its potential neuropharmacological activity?
- Methodological Answer : Fluorometric assays measuring GABA-transaminase (GABA-T) inhibition, as described in , are relevant. For example, IC₅₀ values for similar compounds (e.g., 5.2 mM for a 4-bromophenyloxy derivative) can guide experimental design. Comparative studies against reference standards (e.g., vigabatrin) require controlled enzyme kinetics (pH 7.4, 37°C) and validated fluorogenic substrates. Dose-response curves and statistical validation (e.g., triplicate measurements) minimize variability .
Q. How can data discrepancies in spectroscopic characterization be resolved?
- Methodological Answer : Contradictions in NMR or mass spectrometry data often arise from impurities or tautomerism. recommends cross-validating with multiple techniques:
- ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., δ 214.1 ppm for ketone carbons in ).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 154 [M+1] in ) and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl stretches (e.g., νmax 1758 cm⁻¹ for pyrrolidinone, ). Computational tools (e.g., DFT for predicting spectra) can supplement experimental data .
Q. What computational approaches predict the reactivity of the xanthene-azetidine-pyrrolidine triad?
- Methodological Answer : Density Functional Theory (DFT) can model charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the xanthene moiety’s electron-withdrawing effect may polarize the azetidine ring, as seen in related acridone derivatives ( ). Molecular docking (e.g., AutoDock Vina) assesses binding affinities to targets like GABA-T, leveraging crystallographic data from for receptor modeling .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : achieved 89% yield for a pyrrolidinone derivative using 2N HCl at room temperature for 18 hours. Scale-up requires:
- Catalyst Loading : Incremental adjustment of acid/base ratios to avoid side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DCM for extraction, ) improve solubility.
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) enhances purity. Process analytical technology (PAT) monitors reaction progress in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
